molecular formula C13H17N3S B2412608 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea CAS No. 852139-40-3

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

Cat. No.: B2412608
CAS No.: 852139-40-3
M. Wt: 247.36
InChI Key: JZLNIFKORFYWPF-UHFFFAOYSA-N
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Description

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)amine: Lacks the thiourea group, resulting in different chemical properties.

    2-methyl-1H-indole-5-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is unique due to its specific combination of an indole ring and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

1-Ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound belonging to the class of thiourea derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a thiourea functional group attached to an indole moiety, which is known for its significant biological properties. Thioureas are characterized by the general structure R1R2N=C(S)N(R3), where R groups can vary widely, influencing the compound's biological interactions.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. The antimicrobial activity of this compound was evaluated against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli0.8 µg/mL1.5 µg/mL
Candida albicans1.2 µg/mL2.0 µg/mL

The compound demonstrated effective inhibition against these pathogens, with lower MIC values indicating higher potency compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of thiourea derivatives are also well-documented. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Cancer Cell LineIC50 (µM)Mechanism of Action
Human leukemia cells1.50Induction of apoptosis
Breast cancer cells7.00Inhibition of angiogenesis
Pancreatic cancer cells14.00Disruption of cell signaling pathways

The compound's mechanism involves targeting key molecular pathways that regulate cell survival and proliferation, making it a potential candidate for further development in cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiourea derivatives have shown promise in other areas:

  • Anti-Alzheimer Activity : Some studies suggest that thioureas can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
CompoundAChE IC50 (nM)
This compound33.27

This inhibition indicates potential applications in neurodegenerative disease management .

Case Studies

Recent case studies highlight the efficacy of thiourea derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that treatment with thiourea derivatives resulted in significant clinical improvement and reduced pathogen load.
  • Clinical Trials for Cancer Treatment : Early-phase trials evaluating the use of thiourea compounds in combination with conventional chemotherapy have reported enhanced efficacy and reduced side effects in patients with advanced solid tumors.

Properties

IUPAC Name

1-ethyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-3-14-13(17)15-8-10-4-5-12-11(7-10)6-9(2)16-12/h4-7,16H,3,8H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLNIFKORFYWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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